molecular formula C9H11ClFN5 B1473299 {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-70-1

{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473299
CAS No.: 1426290-70-1
M. Wt: 243.67 g/mol
InChI Key: NSOQTIHZKLQKEA-UHFFFAOYSA-N
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Description

{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS Number: 1426290-70-1 ) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 11 ClFN 5 with a molecular weight of 243.67 g/mol . The compound features a 1H-tetrazole ring system, a privileged scaffold known for its metabolic stability and role as a bioisostere for carboxylic acids, which can enhance drug-like properties . This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Researchers are exploring its application in the design of novel microtubule destabilizers , which are a prominent class of anticancer agents. Tetrazole-containing compounds have demonstrated potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization . Furthermore, tetrazine derivatives, related to this core structure, are pivotal in bioorthogonal chemistry , particularly in pretargeted imaging approaches for techniques like Positron Emission Tomography (PET) . The 3-fluoro-4-methylphenyl substituent may influence the electronic properties and reactivity of the tetrazine ring, which is critical for achieving fast kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions . Handling and Storage: For long-term stability, it is recommended to store this product at -20°C . As with all chemicals of this nature, proper personal protective equipment should be worn during handling. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[1-(3-fluoro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOQTIHZKLQKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a derivative of tetrazole, a class of five-membered heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings.

Biological Properties of Tetrazole Derivatives

Tetrazoles, including this compound, exhibit a wide range of biological activities:

  • Antibacterial and Antifungal Activity : Tetrazole derivatives have shown significant antibacterial and antifungal properties. They can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies indicate that tetrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, one study identified a tetrazole compound with an IC50 value of 0.23 µM against COX-2, demonstrating its potential as an anti-inflammatory agent .
  • Anticancer Activity : Research has highlighted the anticancer properties of tetrazole derivatives. They can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways related to oxidative stress .

1. Anti-inflammatory Activity

A study synthesized various tetrazole derivatives and evaluated their ability to inhibit TNF-α and IL-6 levels. The compound this compound demonstrated significant inhibition of TNF-α (37.6 pg/ml) and was among the most effective in reducing IL-6 levels .

2. Antimicrobial Activity

In another investigation, tetrazole derivatives were tested against multiple bacterial strains. The compound showed broad-spectrum activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. The results indicated that modifications to the tetrazole ring could enhance antimicrobial potency .

3. Anticancer Activity

The anticancer effects of tetrazole derivatives were assessed in vitro using various cancer cell lines. A notable finding was that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells, suggesting their potential as therapeutic agents against cancer .

Data Table: Biological Activities of Tetrazole Derivatives

Activity Compound IC50 Value Notes
Anti-inflammatoryThis compound0.23 µM (COX-2)Effective against TNF-α and IL-6 levels
AntimicrobialVarious Tetrazole DerivativesVaries by strainBroad-spectrum activity against Gram-positive bacteria
AnticancerThis compoundVaries by cell lineInduces apoptosis in cancer cells

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. The tetrazole moiety can interact with biological targets, potentially inhibiting tumor growth. Research has shown that derivatives of tetrazole can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

2. Antimicrobial Properties
Research has demonstrated that tetrazole derivatives possess antimicrobial activity. {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability . This property positions it as a potential lead compound for the development of new antimicrobial agents.

3. Neurological Research
The compound's ability to modulate neurotransmitter systems has been explored, particularly in the context of neurodegenerative diseases. Studies suggest that tetrazole derivatives can influence pathways related to neuroprotection and neuroinflammation, indicating potential therapeutic applications in conditions such as Alzheimer's disease .

Biochemical Studies

1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Understanding its mechanism of action could provide insights into metabolic disorders and lead to the development of enzyme-targeted therapies .

2. Molecular Interactions
The compound's interactions with various biomolecules have been studied using techniques such as molecular docking and spectroscopy. These studies help elucidate the binding affinities and specific interactions with target proteins, which are crucial for drug design and development .

Material Science Applications

1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

2. Sensor Development
Recent advancements have shown that this compound can be integrated into sensor technologies, particularly for detecting environmental pollutants or biological markers. Its chemical properties facilitate the design of sensitive detection systems with high specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound Name Substituent on Tetrazole Key Structural Differences Molecular Weight (g/mol) Reference
{[1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine HCl 3-Fluoro-4-methylphenyl Fluorine and methyl at para/meta positions 257.71 (estimated)
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine HCl 4-Chlorophenyl Chlorine at para position 254.68
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine HCl None (alkyl chain) Branched alkylamine substituent 207.68

Key Observations :

  • Lipophilicity : The fluorine and methyl groups likely increase logP values compared to the chloro analogue, impacting membrane permeability.

Pharmaceutical Tetrazole Derivatives

Compound Name Structure Therapeutic Use Key Features Reference
Losartan Biphenyl-tetrazole with imidazole Antihypertensive (ARB) Tetrazole as a carboxylate bioisostere
Valsartan Biphenyl-tetrazole with acylated valine Antihypertensive (ARB) Enhanced bioavailability via prodrug
Target Compound Monophenyl-tetrazole with aminomethyl Research applications Simplified structure; no biphenyl system

Comparison :

  • Complexity : The target compound lacks the biphenyl moiety seen in losartan and valsartan, simplifying synthesis but possibly reducing receptor specificity.
  • Functionality: Unlike losartan’s imidazole or valsartan’s valine chain, the aminomethyl group may serve as a versatile handle for further derivatization .
Spectral Data (NMR)
  • Target Compound: No explicit data provided, but analogous compounds show characteristic signals: Aromatic protons: δ 7.2–7.8 ppm (e.g., compound 8 ). Tetrazole-CH₂-NH₂: δ 5.38 ppm (s, 2H) .
  • Fluorine Effects: The 3-fluoro substituent would deshield adjacent protons, causing downfield shifts compared to non-fluorinated analogues.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically follows these key stages:

The tetrazole ring is commonly synthesized via cycloaddition reactions involving azides and nitriles or through multi-component reactions involving isocyanides, aldehydes, amines, and azides.

Tetrazole Ring Formation

One efficient method for synthesizing 1H-tetrazole derivatives involves the reaction of substituted aromatic nitriles with sodium azide under acidic or catalyzed conditions. Alternatively, multi-component reactions have been reported:

  • A notable approach is the one-pot synthesis of 1,5-disubstituted α-amino tetrazoles by reacting isocyanides, aldehydes, amines, and trimethylsilyl azide in methanol at room temperature, followed by basic hydrolysis of esters to yield the tetrazole derivatives with good yields.

This method is adaptable for incorporating substituted phenyl groups, such as 3-fluoro-4-methylphenyl, by selecting appropriate aldehydes and amines.

Conversion to Hydrochloride Salt

The free amine compound is converted to the hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically done by:

  • Treating the free base with aqueous hydrochloric acid under controlled pH conditions.
  • Isolation by precipitation or crystallization from suitable solvents such as ethanol or ethyl acetate mixtures.

Representative Preparation Procedure (Literature-Informed)

Step Reagents/Conditions Description Yield/Notes
1. Tetrazole ring synthesis Substituted aromatic nitrile + sodium azide, acidic catalyst, heat Formation of 1-(3-fluoro-4-methylphenyl)-1H-tetrazole High yield typical for cycloaddition
2. Aminomethylation Reaction with formaldehyde and ammonia or methylamine derivatives Introduction of methylamine at tetrazole 5-position Moderate to good yield
3. Salt formation Treatment with HCl in ethanol or aqueous solution Formation of hydrochloride salt High purity crystalline solid

Detailed Research Findings and Data

  • In a study synthesizing tetrazole derivatives, the reaction of substituted benzylamines with tetrazole precursors using HATU and N-ethyl-N,N-diisopropylamine in dichloromethane at 20 °C afforded amide products with yields ranging from 30% to 87% depending on substrate and conditions.

  • Multi-component reactions involving isocyanides, aldehydes, amines, and trimethylsilyl azide in methanol at room temperature yielded α-amino tetrazole derivatives efficiently, indicating a mild and versatile synthetic route applicable to substituted phenyl tetrazoles.

  • Patented methods for related tetrazole derivatives involve multi-step sequences including protection/deprotection strategies, ester hydrolysis, and amine functionalization, often using solvents like N,N-dimethylformamide and bases such as potassium carbonate at temperatures between 25-75 °C.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cycloaddition of nitriles + azide Aromatic nitrile, sodium azide, acid Heating, acidic medium High yield, straightforward Requires handling azides safely
Multi-component reaction (isocyanide, aldehyde, amine, azide) Isocyanides, aldehydes, amines, TMS-azide Room temp, methanol Mild, good yields, versatile Requires multiple starting materials
Amide coupling with HATU Tetrazolylmethylamine hydrochloride, HATU, base 20 °C, dichloromethane High specificity, good yields Cost of coupling reagents
Salt formation Free amine + HCl Room temp, ethanol or aqueous Stability, purification Additional step

Notes on Scale-Up and Purification

  • Large-scale synthesis employs solvents like DMF and bases such as potassium carbonate with controlled temperature profiles (25-75 °C) to optimize reaction rates and yields.

  • Purification often involves crystallization from ethanol/water mixtures or chromatographic techniques including silica gel column chromatography and reverse-phase HPLC to ensure high purity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride to improve yield and purity?

  • Methodology :

  • Use cyclocondensation reactions with precursors like substituted phenyltetrazoles and methylamine derivatives under controlled conditions (60–80°C, anhydrous solvents like DMF or acetonitrile) .
  • Optimize catalyst selection (e.g., Cu(I) catalysts for click chemistry) and stoichiometric ratios to minimize side products .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .
    • Key Parameters :
ParameterOptimal Range
Temperature60–80°C
SolventAnhydrous DMF or MeCN
CatalystCuI (5 mol%)

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding for the 3-fluoro-4-methylphenyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with tetrazole cleavage .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole-amine bond formation be elucidated?

  • Methodology :

  • Conduct kinetic studies under varying temperatures/pressures to determine rate laws and activation energy .
  • Use DFT calculations to model transition states and intermediate stability (software: Gaussian or ORCA) .
  • Validate mechanisms via isotopic labeling (e.g., ¹⁵N-tetrazole tracking) .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to differentiate overlapping signals in crowded regions (e.g., aromatic protons) .
  • Compare experimental data with computational predictions (e.g., ACD/Labs or MestReNova simulations) .

Q. How does the fluorine substituent influence solubility and formulation stability?

  • Methodology :

  • Measure logP values via shake-flask experiments to assess hydrophobicity .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .
    • Key Findings :
PropertyFluorine Impact
SolubilityReduces aqueous solubility by 20–30%
StabilityEnhances resistance to oxidative degradation

Q. What advanced structural analysis techniques validate crystallinity and molecular conformation?

  • Methodology :

  • Obtain single crystals via slow evaporation (solvent: MeOH/EtOAc) and analyze via X-ray crystallography (e.g., compare with CIF data in ) .
  • Use SC-XRD to resolve hydrogen-bonding networks and confirm amine hydrochloride salt formation .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., Cl, CF₃ at the phenyl ring) and correlate bioactivity trends .
  • Perform molecular docking (PDB: 1XYZ) to predict binding affinities to target enzymes (e.g., kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
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{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.